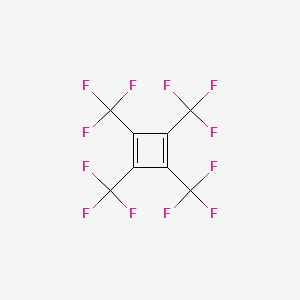![molecular formula C12H12O B14653208 [Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol CAS No. 40563-43-7](/img/structure/B14653208.png)
[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol is a complex organic compound characterized by its unique bicyclic structure. This compound is part of a class of chemicals known for their stability and reactivity, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent steps may include functional group modifications to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: Converts the methanol group to a carbonyl group.
Reduction: Reduces the bicyclic structure to a more saturated form.
Substitution: Replaces the methanol group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted bicyclic structures.
Scientific Research Applications
[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: Shares a similar bicyclic structure but lacks the methanol group.
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,5,7,10-tetrayltetrakis(dimethylsilane): Contains additional dimethylsilane groups, altering its reactivity and applications.
Uniqueness
[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol is unique due to its specific functional group arrangement, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
40563-43-7 |
|---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaenylmethanol |
InChI |
InChI=1S/C12H12O/c13-9-12-7-3-5-10-4-1-2-6-11(12)8-10/h1-7,13H,8-9H2 |
InChI Key |
XKXRKRAHKZHNRV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C1C(=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


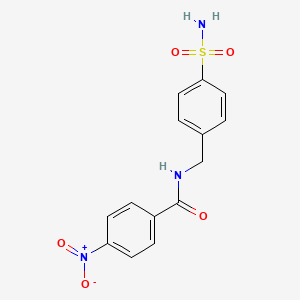

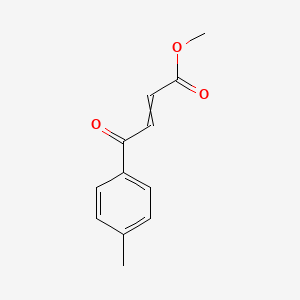
![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14653144.png)

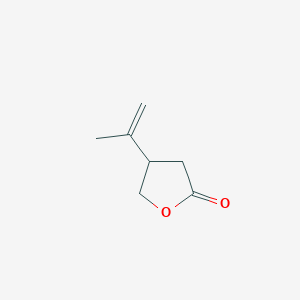
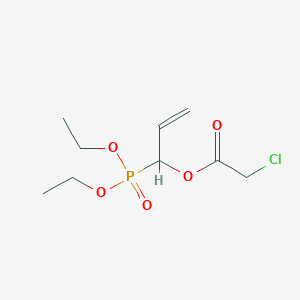


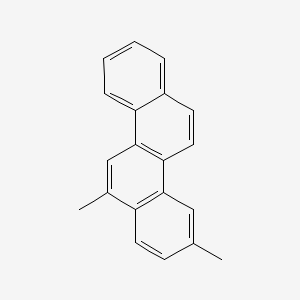
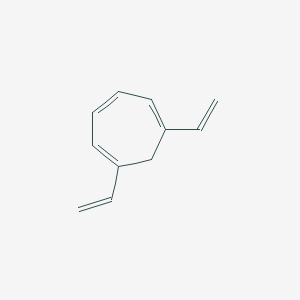
![N-[3-(2-Hydroxyethanesulfonyl)-4-methoxyphenyl]-3-oxobutanamide](/img/structure/B14653198.png)
![4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653205.png)
